molecular formula C24H34O4 B099272 [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate CAS No. 18326-15-3

[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate

Cat. No. B099272
CAS RN: 18326-15-3
M. Wt: 386.5 g/mol
InChI Key: XYENZOVSZXGWNP-WPFOTENUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate, also known as cortisone acetate, is a synthetic corticosteroid that is widely used in scientific research. Corticosteroids are known for their anti-inflammatory and immunosuppressive effects, making them useful in treating a variety of medical conditions. Cortisone acetate is one of the most commonly used corticosteroids in research due to its potency and availability.

Mechanism Of Action

Cortisone acetate exerts its effects by binding to glucocorticoid receptors, which are present in almost every cell in the body. Once bound to the receptor, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and immune response.

Biochemical And Physiological Effects

Cortisone acetate has a wide range of biochemical and physiological effects. It can increase blood glucose levels by promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues. It can also increase blood pressure by promoting sodium and water retention. Cortisone acetate can also suppress the immune system by inhibiting the production of cytokines and decreasing the number of circulating lymphocytes.

Advantages And Limitations For Lab Experiments

Cortisone acetate is a potent and widely available corticosteroid that is useful in a variety of research applications. It is relatively inexpensive and can be easily synthesized in the laboratory. However, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate has a short half-life and must be administered frequently to maintain therapeutic levels. Additionally, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate can have off-target effects, making it important to carefully control for these effects in experiments.

Future Directions

There are many potential future directions for research involving [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate. One area of interest is the development of more selective glucocorticoid receptor agonists that could provide the anti-inflammatory and immunosuppressive effects of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate without the off-target effects. Another area of interest is the use of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is potential for the development of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate analogs with improved pharmacokinetic properties.

Synthesis Methods

Cortisone acetate can be synthesized through a multistep process starting from cholesterol. The first step involves oxidation of cholesterol to yield 20α-hydroxycholesterol, which is then converted to pregnenolone. Pregnenolone is then transformed into 17α-hydroxypregnenolone, which is subsequently converted to 11-deoxycortisol. The final step involves acetylation of 11-deoxycortisol to yield [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate.

Scientific Research Applications

Cortisone acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive effects. It is commonly used to study the mechanisms underlying inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Cortisone acetate is also used in cancer research to study its effects on tumor growth and metastasis.

properties

CAS RN

18326-15-3

Product Name

[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14(2)18-12-17-8-9-21-23(5,6)22(28-16(4)26)10-11-24(21,7)19(17)13-20(18)27-15(3)25/h12-14,21-22H,8-11H2,1-7H3/t21-,22-,24+/m0/s1

InChI Key

XYENZOVSZXGWNP-WPFOTENUSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)OC(=O)C

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C

synonyms

Abieta-8,11,13-triene-3β,12-diol diacetate

Origin of Product

United States

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